3-Chloro-1,2,4-triazine-6-carboxylic acid ethyl ester
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Overview
Description
Ethyl 3-chloro-1,2,4-triazine-6-carboxylate: is a chemical compound belonging to the class of triazines, which are nitrogen-containing heterocyclic aromatic compounds This compound is characterized by the presence of a chlorine atom at the 3-position and a carboxylate ester group at the 6-position of the triazine ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common synthetic route involves the reaction of ethyl chloroformate with 3-chloro-1,2,4-triazine-6-carboxylic acid under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process starting from readily available precursors such as ethyl cyanate and chloroform.
Types of Reactions:
Oxidation: Ethyl 3-chloro-1,2,4-triazine-6-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to a variety of substituted triazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Reduced triazines and related compounds.
Substitution Products: A wide range of substituted triazines.
Scientific Research Applications
Chemistry: Ethyl 3-chloro-1,2,4-triazine-6-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals. Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may disrupt bacterial cell walls or interfere with essential metabolic pathways. The exact mechanism can vary based on the specific biological context and the derivatives formed from the compound.
Comparison with Similar Compounds
Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate: Similar structure but with a methylthio group instead of a chlorine atom.
Ethyl 3-bromo-1,2,4-triazine-6-carboxylate: Similar to the target compound but with a bromine atom instead of chlorine.
Uniqueness: Ethyl 3-chloro-1,2,4-triazine-6-carboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its chlorine atom provides reactivity that is distinct from other triazines.
Properties
Molecular Formula |
C6H6ClN3O2 |
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Molecular Weight |
187.58 g/mol |
IUPAC Name |
ethyl 3-chloro-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-2-12-5(11)4-3-8-6(7)10-9-4/h3H,2H2,1H3 |
InChI Key |
QMCOEUFBWVRFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=N1)Cl |
Origin of Product |
United States |
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